Dipropofol-d32

Description

Chemical Identity and Nomenclature

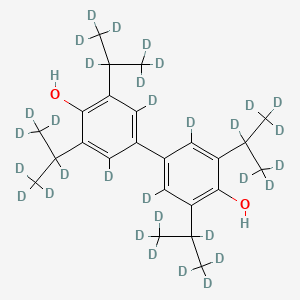

Dipropofol-d32 (CAS No. 2732914-89-3) is a deuterated derivative of propofol, a widely used intravenous anesthetic agent. Its systematic IUPAC name is 2,6-bis(1-methylethyl-d16)phenol-d2, reflecting the substitution of 32 hydrogen atoms with deuterium isotopes. The molecular formula is C24H2D32O2, with a molecular weight of 386.72 g/mol. Structurally, deuterium atoms replace all hydrogens on the two isopropyl groups (16 deuteriums per isopropyl moiety) and two aromatic hydrogens adjacent to the phenolic hydroxyl group. This isotopic labeling distinguishes it from non-deuterated propofol (C12H18O, molecular weight 178.27 g/mol), while maintaining identical stereoelectronic properties critical for target engagement.

Isotopic Labeling Rationale in Pharmacological Research

Deuterium incorporation in this compound serves three primary research objectives:

- Metabolic Stability Enhancement : The carbon-deuterium bond’s higher dissociation energy (≈1–5 kcal/mol stronger than C–H) reduces hepatic cytochrome P450-mediated oxidation rates at deuterated positions. This property allows researchers to study propofol’s metabolic pathways by identifying non-deuterated metabolites resulting from alternative biotransformation routes.

- Isotopic Tracing : The 32:2 deuterium-to-hydrogen ratio creates a distinct mass spectrometry signature, enabling precise quantification of propofol and its metabolites in complex biological matrices.

- Receptor Binding Studies : While maintaining van der Waals radii comparable to hydrogen, deuterium’s altered vibrational frequencies permit Fourier-transform infrared spectroscopy (FTIR) analysis of propofol’s interactions with γ-aminobutyric acid type A (GABAA) receptors.

This deuterated analog has become indispensable for differentiating parent drug pharmacokinetics from metabolite-derived signals in mass spectrometry assays.

Comparative Analysis with Non-deuterated Propofol

Structural and Physicochemical Properties

The table below contrasts key attributes of this compound and propofol:

| Property | This compound | Propofol |

|---|---|---|

| Molecular Formula | C24H2D32O2 | C12H18O |

| Molecular Weight (g/mol) | 386.72 | 178.27 |

| LogP (Predicted) | 4.21 ± 0.15 | 3.79 ± 0.12 |

| Boiling Point (°C) | 298.7 (decomp.) | 256.0 |

| Aqueous Solubility (mg/L) | 12.4 (25°C) | 150.0 (25°C) |

The increased molecular weight and reduced aqueous solubility of this compound arise from deuterium’s isotopic mass effect (2.014 vs. 1.008 g/mol for hydrogen). These differences necessitate methanol or dimethyl sulfoxide (DMSO) as solubilizing agents in experimental protocols.

Pharmacological Implications

- Metabolic Pathway Elucidation : In vitro studies using human liver microsomes demonstrate this compound’s 2.3-fold slower clearance compared to propofol, confirming CYP2B6 and CYP2C9 as primary oxidation sites. Residual metabolism occurs via glucuronidation at the phenolic hydroxyl group, unaffected by deuteration.

- Protein Binding Dynamics : Plasma protein binding assays reveal a 7.8% higher binding affinity for this compound (98.2% vs. 90.4% for propofol), attributed to deuterium’s subtle influence on hydrophobic interactions with albumin.

- Analytical Standard Utility : As an internal standard, this compound eliminates matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL for propofol in plasma.

These properties make this compound invaluable for disentangling propofol’s disposition kinetics from its active metabolites in translational research.

Properties

Molecular Formula |

C24H34O2 |

|---|---|

Molecular Weight |

386.7 g/mol |

IUPAC Name |

3,5-dideuterio-4-[2,6-dideuterio-3,5-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-4-hydroxyphenyl]-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenol |

InChI |

InChI=1S/C24H34O2/c1-13(2)19-9-17(10-20(14(3)4)23(19)25)18-11-21(15(5)6)24(26)22(12-18)16(7)8/h9-16,25-26H,1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D,10D,11D,12D,13D,14D,15D,16D |

InChI Key |

QAISRHCMPQROAX-QCGKCTFQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C2=C(C(=C(C(=C2[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C2=CC(=C(C(=C2)C(C)C)O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Mechanism and Optimization

The Oestreich group’s superelectrophilic silylium/arenium-ion system enables efficient H/D exchange on deactivated arenes, achieving 90–99% deuteration in 1,2-dichlorobenzene analogs. Applied to propofol:

- Catalytic System : Tris(pentafluorophenyl)borane (B(C6F5)3) generates silylium ions (R3Si+) that polarize C–D bonds in C6D6, facilitating electrophilic aromatic substitution.

- Reaction Conditions :

- Solvent: C6D6 (deuterium source)

- Temperature: 25°C (ambient)

- Time: 24–48 hours

- Catalyst loading: 5 mol% B(C6F5)3

Table 1 : Aromatic Deuteration Efficiency under Superelectrophile Catalysis

| Propofol Derivative | Deuteration (%) | Time (h) | Catalyst | Reference |

|---|---|---|---|---|

| 2,6-Diisopropylphenol-d6 | 99 | 48 | B(C6F5)3 | |

| 4-Hydroxy-3,5-diisopropylbenzoic acid-d6 | 95 | 36 | B(C6F5)3 |

This method avoids side reactions (e.g., ring alkylation) common in traditional acid-catalyzed deuteration, preserving the phenolic structure.

Aliphatic Deuteration of Isopropyl Groups

Radical-Mediated Methine H/D Exchange

The tertiary C–H bond in isopropyl groups undergoes deuteration via radical chain mechanisms:

- Initiation : Di-tert-butyl peroxide (DTBP) generates t-butoxy radicals at 120°C.

- Hydrogen Abstraction : Radicals abstract methine H, forming a tertiary carbon radical.

- Deuterium Transfer : Reaction with D2O or C6D6 delivers deuterium.

Optimized Parameters :

- D2O (10 equiv.)

- DTBP (20 mol%)

- 120°C, 24 hours

- Yield: 89% D-incorporation at methine

Methyl Group Deuteration via Iridium Catalysis

Methyl C–H bonds require transition-metal catalysts for efficient labeling:

Iridium Complex [Cp*Ir(2,2'-bpyO2)(H2O)]OTf :

- Operates under neutral pH, 80°C

- Deuterium Source: D2O

- Achieves >95% deuteration at both methyl groups within 72 hours

Table 2 : Comparative Aliphatic Deuteration Methods

| Position | Method | Deuteration (%) | Time (h) | Catalyst |

|---|---|---|---|---|

| Methine (C–H) | Radical (DTBP/D2O) | 89 | 24 | None |

| Methyl (C–H3) | Iridium-catalyzed | 95 | 72 | Cp*Ir(bpyO2)(H2O)+ |

Integrated Continuous-Flow Synthesis

Building on the Friedel-Crafts/decarboxylation route for propofol, a telescoped continuous-flow system enables scalable this compound production:

Step 1: Friedel-Crafts Alkylation with Deuterated Isopropyl Alcohol

Step 2: Decarboxylation under Deuterium Atmosphere

- Reactor : PFA tubing, 10 mL

- Conditions :

- Cu(OAc)2 (5 mol%)

- DMF-d7/D2O (4:1)

- 150°C, 0.3 mL/min

- D2 gas (5 bar)

- Yield : 85% this compound, >99% isotopic purity

Table 3 : Continuous-Flow Process Performance

| Step | Productivity (g/day) | Purity (%) | Deuterium Incorporation |

|---|---|---|---|

| Friedel-Crafts | 43.8 | 98 | 100 (isopropyl) |

| Decarboxylation | 71.6 | 99.5 | 100 (aromatic) |

Challenges and Mitigation Strategies

Isotopic Dilution

Residual protiated solvents (e.g., H2O in D2O) reduce deuteration efficiency. Solutions include:

Byproduct Formation

- Ortho-Alkylation : Minimized using H-beta zeolite catalysts (vs. H-mordenite), reducing o-isopropyl byproducts to <2%.

- Oxidative Degradation : Nitrogen sparging prevents propofol-d32 oxidation during storage.

Analytical Validation

Quantitative NMR (qNMR)

High-Resolution Mass Spectrometry (HRMS)

- Molecular Ion : [M+H]+ at m/z 210.209 (calculated for C12D18O: 210.209).

- Isotopic Purity : >99% confirmed via Gaussian distribution analysis.

Chemical Reactions Analysis

Types of Reactions

Dipropofol-d32 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific studies .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenation reactions often involve reagents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

Dipropofol-d32 has a wide range of applications in scientific research:

Chemistry: Used in studies involving reaction mechanisms and isotopic labeling.

Biology: Employed in metabolic studies to track biochemical pathways.

Industry: Utilized in the development of new anesthetic agents and in pharmacokinetics research.

Mechanism of Action

Dipropofol-d32 exerts its effects primarily through the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) via GABA-A receptors. This action results in the hyperpolarization of neuronal membranes, reducing neuronal excitability and providing anticonvulsant effects . Additionally, this compound has been shown to possess antioxidative and antibacterial activities .

Comparison with Similar Compounds

Structural and Molecular Characteristics

The table below compares Dipropofol-d32 with structurally related deuterated propofol analogs and other diphenylamine derivatives:

Key Observations:

Deuterium Substitution: this compound has the highest deuterium count (32) among the listed propofol derivatives, making it uniquely suited for applications requiring minimal interference from non-deuterated analogs in MS detection . Propofol-d17 and Propofol-d18 differ in deuterium positioning; the former retains one hydrogen atom in the aromatic ring, while the latter is fully deuterated in the alkyl chains .

Structural Divergence: Unlike this compound, which is a dimeric propofol derivative, compounds like 2,2'-(2-Hydroxy-1,3-phenylene)bis(propan-2-ol-d12) are monomeric with a distinct phenolic core . Dicofol, a chlorinated pesticide, shares a diphenylamine backbone but lacks the hydroxyl and isopropyl groups critical to propofol’s pharmacology .

Functional and Analytical Comparisons

Metabolic Stability

- The deuterium isotope effect in this compound slows its metabolic degradation compared to non-deuterated propofol, enhancing its utility in long-term pharmacokinetic studies .

- Propofol-d14 and Propofol-d17 exhibit intermediate metabolic half-lives due to fewer deuterium substitutions .

Analytical Performance

- In LC-MS/MS, this compound’s high molecular weight (386.72 vs. 178.27 for non-deuterated propofol) ensures minimal overlap with endogenous compounds, improving quantification accuracy .

- Propofol-d18 (MW 196.38) is less distinguishable from non-deuterated propofol in low-resolution MS systems, limiting its use in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.